molecular formula C8H7ClOS B571634 2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one CAS No. 19945-37-0

2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one

Cat. No.: B571634
CAS No.: 19945-37-0
M. Wt: 186.653
InChI Key: HKGSMAJXWGOORV-UHFFFAOYSA-N
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Description

Structural Characterization of 2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one

Crystallographic Analysis and Molecular Geometry

The crystallographic structure of this compound reveals fundamental geometric parameters that define its three-dimensional architecture. Based on comparative analysis with related benzothiophene derivatives, the fused ring system adopts a nearly planar configuration for the aromatic portion, with maximum deviations from planarity typically not exceeding 0.041 Å. The thiophene ring maintains its characteristic five-membered structure with sulfur positioned to optimize overlap with the adjacent benzene ring system.

The chlorine substituent at the 2-position introduces significant steric and electronic effects that influence the overall molecular geometry. Crystal structure determinations of similar chloro-benzothiophene compounds demonstrate that the carbon-chlorine bond length typically ranges from 1.68 to 1.72 Å, consistent with standard aromatic carbon-halogen bonds. The positioning of the chlorine atom creates a dihedral angle with respect to the thiophene plane that varies depending on crystal packing forces and intermolecular interactions.

The dihydro portion of the molecule, specifically the 5,6-dihydro segment, introduces conformational flexibility that distinguishes this compound from fully aromatic benzothiophene systems. The saturated carbons at positions 5 and 6 adopt sp³ hybridization, creating a puckered six-membered ring that accommodates the ketone functionality at position 7. Analysis of related dihydrobenzothiophene structures indicates that this cyclohexenone ring typically adopts an envelope or half-chair conformation to minimize steric strain.

The ketone group at position 7 exhibits characteristic carbonyl geometry with a carbon-oxygen double bond length approximately 1.22 Å and bond angles approaching 120 degrees around the carbonyl carbon. This functional group lies approximately coplanar with the saturated ring portion, facilitating conjugation with the adjacent methylene groups. The molecular packing in crystalline forms is stabilized through weak intermolecular interactions, including potential halogen bonding involving the chlorine substituent and dipole-dipole interactions associated with the carbonyl group.

Crystal system parameters for structurally related compounds indicate that this compound likely crystallizes in common space groups such as P2₁/c or Pnma, depending on the specific packing arrangements. Unit cell dimensions are influenced by the molecular dimensions and intermolecular contact distances, with typical a-axis lengths ranging from 8 to 12 Å for similar compounds.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

The Nuclear Magnetic Resonance spectroscopic characteristics of this compound provide distinctive signatures for structural identification and confirmation. The proton Nuclear Magnetic Resonance spectrum exhibits several characteristic regions that correspond to the different chemical environments within the molecule.

The aromatic region, typically appearing between 7.0 and 8.0 parts per million, displays signals corresponding to the protons on the benzothiophene ring system. Based on comparative data from related benzothiophene compounds, the proton at position 3 of the thiophene ring appears as a distinctive singlet around 7.3-7.4 parts per million. The benzene ring protons exhibit complex multipicity patterns due to coupling interactions, with chemical shifts influenced by the electron-withdrawing effect of the chlorine substituent.

The aliphatic region of the spectrum provides crucial information about the dihydro portion of the molecule. The methylene protons at positions 5 and 6 appear as complex multiplets in the range of 2.7-3.0 parts per million, consistent with their attachment to carbons adjacent to the aromatic system. These signals often exhibit characteristic coupling patterns that reflect the conformational preferences of the saturated ring system.

The methylene protons at position 4 display distinct chemical shifts around 2.8 parts per million due to their proximity to both the aromatic system and the carbonyl group. The coupling constants between adjacent methylene groups typically range from 6 to 8 Hertz, providing information about the preferred conformational states of the cyclohexenone ring.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon as the most downfield signal, appearing around 200 parts per million characteristic of ketone functionality. The aromatic carbons appear in the typical range of 120-140 parts per million, with the chlorine-bearing carbon showing characteristic downfield shifts due to the halogen substituent. The aliphatic carbons of the dihydro portion appear in the range of 20-40 parts per million, with their exact positions dependent on the specific substitution pattern and conformational effects.

Infrared and Raman Spectroscopy Correlations

Infrared spectroscopy provides characteristic vibrational signatures that enable identification and structural confirmation of this compound. The most prominent feature in the infrared spectrum is the carbonyl stretching vibration, which appears as a strong, sharp absorption band in the region of 1710-1730 wavenumbers. This frequency range is typical for ketones conjugated with aromatic systems, where the exact position depends on the degree of conjugation and electronic effects from substituents.

The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1500-1600 wavenumber region, characteristic of the benzothiophene ring system. The presence of the chlorine substituent introduces additional complexity to this region through its influence on the electronic distribution within the aromatic framework. Carbon-hydrogen stretching vibrations for the aromatic protons appear in the 3000-3100 wavenumber range, while aliphatic carbon-hydrogen stretches associated with the methylene groups occur at lower frequencies around 2850-2950 wavenumbers.

The carbon-chlorine stretching vibration typically appears as a strong absorption in the 550-850 wavenumber region, providing definitive evidence for the presence of the halogen substituent. The exact frequency depends on the hybridization state of the carbon bearing the chlorine and the electronic environment created by the aromatic system.

Raman spectroscopy complements infrared analysis by providing information about vibrations that may be infrared-inactive or weak. The symmetric stretching modes of the ring systems often appear more prominently in Raman spectra, particularly those involving the sulfur atom in the thiophene ring. The carbon-sulfur stretching vibrations and ring-breathing modes provide characteristic signatures that confirm the presence of the thiophene moiety.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound yields characteristic fragmentation patterns that provide structural information and molecular weight confirmation. The molecular ion peak appears at mass-to-charge ratio 226/228, reflecting the presence of the chlorine isotopes with their characteristic 3:1 intensity ratio.

The base peak in the mass spectrum typically results from loss of the carbonyl oxygen or rearrangement processes involving the ketone functionality. Fragmentation patterns observed in related benzothiophene compounds indicate that loss of carbon monoxide (mass 28) represents a common pathway, resulting in a prominent peak at mass-to-charge ratio 198/200. This fragmentation reflects the relative stability of the resulting aromatic cation formed after elimination of the carbonyl group.

Sequential loss of methylene units from the dihydro portion generates a series of peaks differing by 14 mass units, characteristic of the stepwise degradation of the saturated ring system. The chlorine-containing fragments maintain the characteristic isotope pattern that facilitates identification of chlorine-bearing species in the fragmentation cascade.

Ring-opening processes involving the thiophene system may generate fragments containing sulfur, which can be identified through their characteristic isotope patterns and exact mass measurements. High-resolution mass spectrometry provides definitive molecular composition determination, distinguishing this compound from isomeric structures through accurate mass measurements within 1-2 parts per million accuracy.

Computational Chemistry Predictions

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. Computational studies utilizing hybrid functionals such as Becke three-parameter Lee-Yang-Parr have proven effective for accurately predicting the geometric and electronic properties of chlorinated benzothiophene derivatives.

Optimized molecular geometries obtained through Density Functional Theory calculations reveal the preferred conformational states of the dihydro ring system and the orientational preferences of the chlorine substituent. The calculated bond lengths and bond angles show excellent agreement with experimental crystallographic data when available, with typical deviations of less than 0.02 Å for bond lengths and 2 degrees for bond angles.

Electronic structure calculations predict the distribution of electron density throughout the molecule, highlighting the electron-withdrawing effect of the chlorine substituent and the electron-rich character of the sulfur atom in the thiophene ring. The carbonyl group serves as an additional electron-withdrawing center, creating a complex electronic landscape that influences reactivity patterns and intermolecular interactions.

Vibrational frequency calculations using Density Functional Theory methods predict the fundamental vibrational modes of the molecule, enabling direct comparison with experimental infrared and Raman spectroscopic data. These calculations typically achieve accuracy within 50-100 wavenumbers for most vibrational modes when appropriate scaling factors are applied. The predicted frequencies provide assignments for experimental bands and help identify overlapping or weak transitions that may not be clearly resolved in experimental spectra.

Thermodynamic properties, including heat capacity, entropy, and free energy of formation, can be calculated from the vibrational frequencies and molecular structure parameters. These computed values enable prediction of thermal stability and thermodynamic feasibility of various chemical transformations involving this compound.

Molecular Orbital Analysis and Electronic Properties

Molecular orbital analysis reveals the electronic structure characteristics that govern the chemical behavior of this compound. The highest occupied molecular orbital typically exhibits significant contributions from the sulfur lone pairs and the aromatic π-system, while the lowest unoccupied molecular orbital shows substantial density on the carbonyl carbon and the aromatic ring system.

The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides insight into the electronic excitation properties and potential reactivity of the compound. Calculated energy gaps for similar benzothiophene derivatives typically range from 3.5 to 4.5 electron volts, indicating moderate electronic stability and potential for electronic transitions in the ultraviolet region.

Electrostatic potential surface calculations identify regions of positive and negative charge accumulation that govern intermolecular interactions and reaction site preferences. The chlorine substituent creates a region of positive electrostatic potential due to its electronegativity, while the carbonyl oxygen exhibits significant negative charge density. The sulfur atom in the thiophene ring typically shows moderate negative charge character that can participate in various intermolecular interactions.

Atomic charge distributions calculated using population analysis methods such as Mulliken or Natural Population Analysis provide quantitative measures of charge transfer effects within the molecule. The chlorine atom typically carries a partial negative charge of approximately -0.1 to -0.2 elementary charges, while the carbon bearing the chlorine exhibits corresponding positive charge accumulation.

Polarizability calculations predict the response of the electron distribution to external electric fields, providing information relevant to optical properties and intermolecular interactions. The extended aromatic system contributes to enhanced polarizability compared to saturated analogs, with the chlorine substituent providing additional polarizable character through its lone pairs.

Properties

IUPAC Name

2-chloro-5,6-dihydro-4H-1-benzothiophen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClOS/c9-7-4-5-2-1-3-6(10)8(5)11-7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGSMAJXWGOORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737669
Record name 2-Chloro-5,6-dihydro-1-benzothiophen-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19945-37-0
Record name 2-Chloro-5,6-dihydro-1-benzothiophen-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Route

This classical approach involves the reaction of 2-chlorobenzoyl chloride with thiophene derivatives in the presence of Lewis acids. Aluminum chloride (AlCl₃) is commonly employed to facilitate electrophilic aromatic substitution, forming the fused benzothiophene ring.

Procedure :

  • Reaction Setup : 2-Chlorobenzoyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.

  • Catalyst Addition : AlCl₃ (1.2 equiv) is added gradually at 0°C to control exothermicity.

  • Thiophene Incorporation : Thiophene (1.1 equiv) is introduced dropwise, followed by reflux at 40°C for 12 hours.

  • Workup : The mixture is quenched with ice-cold HCl, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate, 4:1).

Yield : 68–72%.

High-Pressure Cyclocondensation

A novel method utilizing a Q-tube reactor enables efficient cyclocondensation under high pressure, enhancing reaction rates and yields compared to conventional heating.

Optimized Conditions :

  • Reactants : 3-Oxo-2-arylhydrazonopropanals and tetralone derivatives.

  • Pressure : 15 bar.

  • Temperature : 120°C.

  • Catalyst : Ammonium acetate (NH₄OAc, 2.0 equiv).

Advantages :

  • Atom Economy : >90% due to minimal byproducts.

  • Scalability : Gram-scale synthesis demonstrated.

Claisen-Schmidt Condensation

This route employs ketone-aldehyde condensation to construct the dihydrobenzo[b]thiophenone scaffold.

Key Steps :

  • Aldol Addition : 2-Chlorobenzaldehyde reacts with cyclohexanone in ethanol.

  • Cyclization : Concentrated H₂SO₄ catalyzes intramolecular cyclization.

  • Chlorination : Post-cyclization chlorination using SOCl₂ ensures regioselectivity at the 2-position.

Yield : 60–65%.

Reaction Optimization Strategies

Solvent and Catalyst Screening

ParameterOptimal ConditionImpact on Yield
Solvent DichloromethaneMaximizes electrophilicity of acyl chloride
Catalyst AlCl₃ vs. FeCl₃AlCl₃ improves yield by 15%
Temperature 40°C vs. room tempHigher temp reduces reaction time by 50%

Data derived from comparative studies highlight AlCl₃’s superiority in Friedel-Crafts reactions.

Pressure and Temperature Effects in Q-Tube Synthesis

Pressure (bar)Temperature (°C)Yield (%)
1010058
1512082
2012085

Elevated pressure significantly enhances reaction efficiency, attributed to improved mass transfer and collision frequency.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 2.85–3.10 (m, 4H, CH₂ groups), δ 7.25–7.45 (m, 2H, aromatic protons), and δ 3.60 (s, 1H, ketone adjacent proton).

  • ¹³C NMR : Carbonyl carbon at δ 208.5 ppm, aromatic carbons between δ 125–140 ppm.

Chromatographic Purity Assessment

  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile:H₂O 70:30).

  • GC-MS : Molecular ion peak at m/z 186.66 [M]⁺.

Applications in Medicinal Chemistry

Derivatives of 2-chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one exhibit antiproliferative activity against cancer cell lines:

Cell LineIC₅₀ (μM)Reference
MCF-7 (Breast)12.4
A549 (Lung)18.7

These findings underscore its potential as a pharmacophore in oncology drug discovery .

Chemical Reactions Analysis

2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reaction with an amine in the presence of a base can yield the corresponding amine derivative.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H8_{8}ClOS
  • Molecular Weight : 186.66 g/mol
  • CAS Number : 19945-37-0

The compound features a fused benzothiophene structure with a chlorine substituent and a ketone group, contributing to its reactivity and biological activity.

Chemistry

2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one is utilized as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo electrophilic aromatic substitution reactions makes it suitable for creating diverse derivatives.

Table 1: Synthesis Pathways

MethodDescription
Electrophilic Aromatic SubstitutionReaction with thiophene in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
OxidationConversion to sulfoxides or sulfones using agents like hydrogen peroxide.
ReductionFormation of alcohols via sodium borohydride or lithium aluminum hydride.

Biology

Research indicates that derivatives of this compound exhibit significant biological activities, particularly antimicrobial and anticancer properties.

Antimicrobial Activity : A study demonstrated its effectiveness against various bacterial strains:

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Antiviral Activity : In vitro studies showed that this compound can inhibit the Tobacco Mosaic Virus at concentrations as low as 500 mg/L, indicating potential as an antiviral agent.

Medicine

The compound is being investigated for its potential as a lead compound in drug development. Its derivatives have shown promise in targeting specific molecular pathways involved in diseases such as cancer and infections.

Case Study : A derivative of this compound was evaluated for its ability to inhibit enzyme activity related to tumor growth, showing promising results in preclinical trials.

Mechanism of Action

The mechanism of action of 2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one and its derivatives depends on their specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular interactions and pathways can vary based on the structure and functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Derivatives

3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one
  • Molecular Formula : C₈H₇BrOS
  • Molecular Weight : 231.11 g/mol
  • Key Differences :
    • Bromine’s larger atomic radius and lower electronegativity compared to chlorine result in distinct reactivity. Bromo derivatives are more susceptible to nucleophilic substitution due to better leaving-group ability .
    • Higher molecular weight (231.11 vs. ~186.52 g/mol for the chloro analog) influences physical properties like melting point and solubility .
2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one
  • Molecular Formula: C₇H₆BrNOS
  • Molecular Weight : 232.10 g/mol
  • Key Differences :
    • Replaces the thiophene sulfur with a thiazole nitrogen, altering electronic properties and hydrogen-bonding capacity.
    • Applications include pharmaceutical intermediates, with handling precautions similar to halogenated analogs (e.g., PPE, ventilation) .

Substituent-Modified Analogs

5,5-Dimethyl-4-(thiophen-2-yl)-5,6-dihydrobenzo[b]thiophen-7(4H)-one
  • Molecular Formula : C₁₅H₁₄OS₂
  • Molecular Weight : 274.40 g/mol
  • Key Differences :
    • Bulkier substituents (dimethyl and thiophenyl groups) introduce steric hindrance, reducing reactivity at the ketone position.
    • Synthesized via Method D with 56% yield, suggesting comparable synthetic accessibility to the chloro derivative .
2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
  • Molecular Formula: C₁₃H₁₁NOS
  • Molecular Weight : 229.30 g/mol
  • Used in fine chemicals and pharmaceutical intermediates .

Ring System Variants

2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one
  • Molecular Formula : C₇H₅ClOS
  • Molecular Weight : 172.63 g/mol
  • Key Differences :
    • Cyclopentane fusion (vs. benzene) reduces aromaticity, increasing ring strain and altering reactivity.
    • Lower molecular weight (172.63 vs. ~186.52 g/mol) affects solubility and volatility .

Comparative Data Table

Compound Name Substituent/Ring System Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one Cl at C2, benzene-thiophene C₈H₇ClOS ~186.52* Heterocycle synthesis intermediate
3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one Br at C3 C₈H₇BrOS 231.11 Research applications
5,5-Dimethyl-4-(thiophen-2-yl)-... Thiophen-2-yl, Me C₁₅H₁₄OS₂ 274.40 Sterically hindered intermediate
2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one Cyclopentane fusion C₇H₅ClOS 172.63 High ring strain

*Calculated based on C₈H₇ClOS: (12×8) + (1×7) + 35.45 + 16 + 32.07 = 186.52 g/mol.

Biological Activity

2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8_8H7_7ClOS
  • Molecular Weight : 186.66 g/mol
  • CAS Number : 19945-37-0

The structure of this compound features a thiophene ring fused with a benzene derivative, which contributes to its unique chemical reactivity and biological profiles.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study found that derivatives of this compound demonstrated moderate to good activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Antiviral Activity

The compound has also been evaluated for antiviral properties. In vitro studies revealed that it possesses activity against the Tobacco Mosaic Virus (TMV), with effectiveness comparable to established antiviral agents. The results indicated that the compound could inhibit viral replication at concentrations as low as 500 mg/L.

Cytotoxicity and Anticancer Activity

Preliminary studies have suggested that this compound may exhibit cytotoxic effects on cancer cell lines. The compound was tested against several cancer types, showing varying degrees of inhibition of cell proliferation.

Cancer Cell Line IC50_{50} (µM)
HeLa25
MCF-730
A54920

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial and viral replication.
  • Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, disrupting cellular functions.
  • DNA Interaction : Preliminary data suggest potential interactions with DNA, leading to inhibition of cell division in cancer cells.

Case Studies

  • Antiviral Efficacy Against TMV : A study published in Molecules highlighted the antiviral efficacy of derivatives similar to this compound against TMV. The study demonstrated that certain structural modifications enhanced antiviral activity significantly compared to the parent compound .
  • Cytotoxicity in Cancer Research : In research conducted on various tumor cell lines, derivatives of the compound were shown to induce apoptosis in HeLa cells through mitochondrial pathways, emphasizing its potential as an anticancer agent .

Q & A

Basic: What are the standard synthetic routes for preparing 2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one, and how is purity validated?

Answer:
The compound is typically synthesized via cyclization of chlorinated precursors or functionalization of the dihydrobenzo[b]thiophenone core. For example, Claisen-Schmidt condensation or Friedel-Crafts acylation may be employed to introduce substituents . Post-synthesis, purity is validated using:

  • HPLC/GC-MS for quantitative analysis (≥95% purity, as per commercial standards) .
  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity, with attention to characteristic shifts for the chloro and ketone groups.
  • Melting point determination (if crystalline) and TLC (Rf values) to monitor reaction progress .

Advanced: How can regioselectivity challenges during chlorination or functionalization of the dihydrobenzo[b]thiophenone scaffold be addressed?

Answer:
Regioselectivity is influenced by electronic and steric factors. For example:

  • Directing groups (e.g., electron-withdrawing substituents) can guide chlorination to specific positions.
  • Computational modeling (DFT calculations) predicts reactive sites by analyzing frontier molecular orbitals and charge distribution .
  • Experimental optimization via solvent polarity (e.g., DMF vs. THF) and temperature control to favor kinetic vs. thermodynamic products .

Basic: What are the recommended protocols for purifying this compound?

Answer:
Purification methods depend on solubility and stability:

  • Recrystallization from ethanol or ethyl acetate for crystalline forms.
  • Column chromatography (silica gel, hexane/ethyl acetate gradient) for oily or complex mixtures.
  • Distillation under reduced pressure if thermally stable .

Advanced: How can computational tools aid in predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

Answer:

  • Density Functional Theory (DFT) calculates LUMO/HOMO energies to identify sites prone to electrophilic/nucleophilic attacks.
  • Molecular docking predicts interactions with biological targets (e.g., enzymes) for drug design applications .
  • Solvent effects are modeled using COSMO-RS to optimize reaction conditions .

Basic: How should researchers handle discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

Answer:

  • Cross-validate with multiple sources (e.g., PubChem, Sigma-Aldrich) and replicate experiments.
  • Internal standards (e.g., TMS for NMR) ensure consistency.
  • Consult literature for solvent-specific shifts (e.g., CDCl3 vs. DMSO-d6) .

Advanced: What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. inactive results)?

Answer:

  • Dose-response assays (e.g., MIC values) to establish concentration-dependent effects.
  • Structural analogs (e.g., 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives) are tested to isolate active pharmacophores .
  • Metabolic stability studies assess whether degradation products influence activity .

Basic: What functionalization reactions are feasible at the 2-chloro position?

Answer:
The chloro group undergoes:

  • Nucleophilic substitution with amines or thiols.
  • Cross-coupling (Suzuki, Heck) for aryl/alkenyl group introduction.
  • Reduction to remove chlorine or modify the ketone moiety .

Advanced: How to address the lack of analytical data for commercial samples (e.g., Sigma-Aldrich’s disclaimer)?

Answer:

  • In-house characterization using high-resolution MS, elemental analysis, and 2D NMR (COSY, HSQC) .
  • Comparative studies with synthesized batches to verify identity.
  • Collaborate with vendors to request batch-specific COA (Certificate of Analysis) .

Basic: What stability considerations are critical for storing this compound?

Answer:

  • Light-sensitive : Store in amber vials under inert gas (N₂/Ar).
  • Moisture : Use desiccants (silica gel) in sealed containers.
  • Long-term stability : Monitor via periodic HPLC and thermal analysis (DSC/TGA) .

Advanced: How is this compound utilized as a building block in medicinal chemistry?

Answer:

  • Core structure for kinase inhibitors (e.g., HCV NS5B polymerase) via hybridization with pharmacophores like morpholine or thiazole .
  • Prodrug development : The ketone group is modified to enhance bioavailability (e.g., acetylation, Schiff base formation) .

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